molecular formula C7H13NO B2398360 1-(Oxolan-2-yl)cyclopropan-1-amine CAS No. 1780868-43-0

1-(Oxolan-2-yl)cyclopropan-1-amine

Cat. No. B2398360
CAS RN: 1780868-43-0
M. Wt: 127.187
InChI Key: QVGRCGXYNGXAML-UHFFFAOYSA-N
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Description

“1-(Oxolan-2-yl)cyclopropan-1-amine” is a chemical compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “1-(Oxolan-2-yl)cyclopropan-1-amine” is 1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 . This code provides a unique representation of the compound’s molecular structure. The SMILES string is NC1(C2CCOC2)CC1 , which is another way to represent the structure of the molecule.


Physical And Chemical Properties Analysis

“1-(Oxolan-2-yl)cyclopropan-1-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.

Scientific Research Applications

Photoredox-Catalyzed Oxo-Amination

The compound 1-(Oxolan-2-yl)cyclopropan-1-amine demonstrates its versatility in the field of organic synthesis, particularly in the domain of cyclopropanes. An innovative approach through photoredox-catalyzed oxo-amination of aryl cyclopropanes has been established. This method enables the efficient construction of structurally diverse β-amino ketone derivatives. The process leverages the conversion of relatively inert aryl cyclopropanes into reactive radical cation intermediates, which then participate in ring-opening functionalizations. This technique is notable for its broad substrate scope, mild reaction conditions, and the use of dioxygen as an oxidant for both catalyst regeneration and oxygen incorporation. Furthermore, a one-pot formal aminoacylation of olefins through sequential cyclopropanation/oxo-amination is described, marking a significant advancement in cyclopropane chemistry (Ge et al., 2019).

Synthesis of Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

Another research application of 1-(Oxolan-2-yl)cyclopropan-1-amine is observed in the synthesis of functionalized spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles. These compounds were synthesized via a one-pot three-component reaction involving substituted isatins, α-amino acids, and cyclopropanes. The key to this synthesis is an intramolecular [3 + 2]-cycloaddition reaction of an in-situ generated azomethine ylide onto a cyclopropane. This method offers versatility as it utilizes both N-substituted and N-unsubstituted α-amino acids, dipeptide Gly-Gly, and benzylamine as the amine component for azomethine ylide generation. The synthesized compounds were also evaluated for their anticancer activity against the human leukemia K562 cell line, showcasing the potential of 1-(Oxolan-2-yl)cyclopropan-1-amine in the development of novel therapeutic agents (Filatov et al., 2017).

Copper-Catalyzed Chan-Lam Cyclopropylation

The compound's utility extends to copper-catalyzed Chan-Lam cyclopropylation of phenols and azaheterocycles, addressing the need for cyclopropane-heteroatom linkages in medicinal chemistry. The method utilizes potassium cyclopropyl trifluoroborate and effects O-cyclopropylation with phenol nucleophiles. With 2-pyridones, 2-hydroxybenzimidazoles, and 2-aminopyridines, it brings about N-cyclopropylation. This transformation is catalyzed by Cu(OAc)2 and 1,10-phenanthroline, employing 1 atm of O2 as the terminal oxidant. The method's operational convenience and the straightforward disconnection it offers for the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives make it a significant contribution to the field (Derosa et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements including H227, H315, H318, and H335 . These codes indicate that it is combustible, can cause skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

1-(oxolan-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGRCGXYNGXAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-2-yl)cyclopropan-1-amine

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